An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. This chiral molecule is a derivative of pyroglutamic acid and serves as a valuable building block in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Core Chemical Properties
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a cyclic amino acid derivative. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52574-06-8 | [1][2] |
| Molecular Formula | C₆H₉NO₃ | [3] |
| Molecular Weight | 143.14 g/mol | [1][3] |
| Appearance | White to off-white powder | Inferred from related compounds |
| pKa | ~3.3 (Predicted) | Inferred from pyroglutamic acid[4] |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge for similar small carboxylic acids |
Synthesis and Experimental Protocols
The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through a two-step process starting from the readily available L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid, followed by N-methylation, and finally, hydrolysis of the ester to yield the target compound.
Step 1: Esterification of L-Pyroglutamic Acid
A common method for the synthesis of the methyl ester of pyroglutamic acid involves the use of thionyl chloride in methanol.
Experimental Protocol:
-
Suspend L-pyroglutamic acid (1 equivalent) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl L-pyroglutamate.
Step 2: N-Methylation of Methyl L-pyroglutamate
The N-methylation can be carried out using a methylating agent such as methyl iodide in the presence of a base.
Experimental Protocol:
-
Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.
Step 3: Hydrolysis of Methyl (S)-1-Methyl-5-oxopyrrolidine-2-carboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved using a base like lithium hydroxide.[5]
Experimental Protocol:
-
Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrrolidine ring protons, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH ₃ | ~2.8 - 3.0 | Singlet |
| CH ₂ (C3) | ~2.0 - 2.4 | Multiplet |
| CH ₂ (C4) | ~2.4 - 2.8 | Multiplet |
| CH (C2) | ~4.2 - 4.5 | Doublet of doublets |
| COOH | ~10 - 13 | Broad singlet |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | ~25 - 30 |
| C H₂ (C3) | ~28 - 33 |
| C H₂ (C4) | ~35 - 40 |
| C H (C2) | ~55 - 60 |
| C =O (C5) | ~175 - 180 |
| C OOH | ~170 - 175 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic acid) | 1725 - 1700 | Strong |
| C=O (Lactam) | 1680 - 1650 | Strong |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, the molecule is expected to undergo fragmentation patterns typical for N-alkylated pyrrolidones and carboxylic acids.
Fragmentation Pathway Diagram:
Applications in Drug Development
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[6][] The pyrrolidinone core is a common scaffold in many biologically active molecules. The N-methylation can influence the compound's polarity, metabolic stability, and binding affinity to biological targets. Derivatives of 5-oxopyrrolidine have been investigated for their potential as anticancer and antimicrobial agents.[2][8] Furthermore, related structures have been explored for their neuroprotective activities, targeting receptors such as the NMDA receptor.[9] The rigid, cyclic structure of this compound makes it an attractive scaffold for designing conformationally constrained analogues of bioactive peptides and other small molecules in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciforum.net [sciforum.net]
- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
